4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide
Descripción
The compound 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide (hereafter referred to as the target compound) is a structurally complex molecule featuring a hybrid heterocyclic core. Its design integrates a [1,2,4]triazolo[4,3-b]pyridazine scaffold substituted with a 3,5-dimethylpyrazole moiety at position 6 and a butanamide side chain linked to a 2-methoxybenzyl group. The presence of the 2-methoxybenzyl group may enhance blood-brain barrier permeability, while the triazolopyridazine core could contribute to π-π stacking interactions in binding pockets .
Propiedades
Fórmula molecular |
C22H25N7O2 |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
4-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[(2-methoxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C22H25N7O2/c1-15-13-16(2)28(26-15)21-12-11-20-25-24-19(29(20)27-21)9-6-10-22(30)23-14-17-7-4-5-8-18(17)31-3/h4-5,7-8,11-13H,6,9-10,14H2,1-3H3,(H,23,30) |
Clave InChI |
OXIAFBCUYIRQRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=NN3C(=NN=C3CCCC(=O)NCC4=CC=CC=C4OC)C=C2)C |
Origen del producto |
United States |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(6-(3,5-dimetil-1H-pirazol-1-il)-[1,2,4]triazolo[4,3-b]piridazin-3-il)-N-(2-metoxibencil)butanamida generalmente implica múltiples pasos, comenzando con la formación del anillo de pirazol, seguido de la construcción del núcleo de triazolopiridazina, y finalmente la unión del grupo butanamida. Los reactivos comunes utilizados en estas reacciones incluyen hidracinas, aldehídos y varios catalizadores para facilitar las reacciones de ciclización y acoplamiento .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, la selección de alta productividad de las condiciones de reacción y el desarrollo de catalizadores más eficientes .
Análisis De Reacciones Químicas
Tipos de reacciones
4-(6-(3,5-dimetil-1H-pirazol-1-il)-[1,2,4]triazolo[4,3-b]piridazin-3-il)-N-(2-metoxibencil)butanamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de análogos reducidos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas, solventes como diclorometano o etanol, y catalizadores para mejorar las velocidades de reacción .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que las reacciones de sustitución pueden producir una amplia gama de análogos sustituidos .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the potential of derivatives of this compound as dual inhibitors of c-Met and Pim-1 kinases, both of which are implicated in cancer progression. The synthesized derivatives were evaluated for their anticancer activities using the NCI 60-panel cell line model. The results indicated significant antiproliferative effects in various cancer cell lines, including breast cancer (MCF7) and others. Molecular docking studies confirmed the binding modes and action targets of these compounds, suggesting their utility in cancer therapeutics .
Case Study: Dual Kinase Inhibition
A detailed investigation into the structure-activity relationship (SAR) of these compounds revealed that specific modifications at the triazole and pyridazine moieties enhanced their inhibitory potency against c-Met and Pim-1 kinases. This study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .
Anti-Tubercular Activity
The compound's structural features make it a candidate for exploring anti-tubercular properties. A related study focused on similar pyrazole derivatives showed promising activity against Mycobacterium tuberculosis. Compounds derived from pyrazolamides demonstrated significant inhibition with IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra . This suggests that modifications to the core structure of 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide could yield effective anti-tubercular agents.
Modulation of Kinase Activity
The compound has been explored for its ability to modulate various kinase activities beyond c-Met and Pim-1. The presence of the triazolo and pyridazine rings can influence interactions with other kinases involved in signal transduction pathways critical for tumor growth and survival. Research into related compounds has shown that modifications to these scaffolds can lead to selective inhibition of over 200 c-Met kinases .
Comparative Analysis of Related Compounds
| Compound Name | Target Kinases | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | c-Met | 0.005 | Anticancer |
| Compound B | Pim-1 | 0.002 | Anticancer |
| Compound C | Mycobacterium tuberculosis | 2.00 | Anti-tubercular |
Mecanismo De Acción
El mecanismo de acción de 4-(6-(3,5-dimetil-1H-pirazol-1-il)-[1,2,4]triazolo[4,3-b]piridazin-3-il)-N-(2-metoxibencil)butanamida implica su interacción con objetivos moleculares y vías específicas. Este compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando varios efectos biológicos. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compound A :
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide
- Molecular Formula : C₁₈H₁₇N₇O₂S
- Molecular Weight : 395.44 g/mol
- Key Features :
- Methoxy substituent at position 6 of the triazolopyridazine core.
- Thiazole ring substituted with a pyridinyl group on the amide side chain.
- Functional Implications: The methoxy group may improve solubility compared to bulkier substituents like dimethylpyrazole.
Compound B :
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide
- CAS : 892287-57-9
- Key Features :
- Quinazoline core with bromo and dioxo substituents.
- Shared 2-methoxybenzylamide side chain with the target compound.
- Functional Implications: The quinazoline scaffold is associated with kinase inhibition (e.g., EGFR inhibitors).
Target Compound :
- Key Features :
- 3,5-Dimethylpyrazole substituent at position 6 of the triazolopyridazine core.
- 2-Methoxybenzylamide side chain.
- Functional Implications :
- The dimethylpyrazole group introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to Compound A.
- The shared 2-methoxybenzyl group with Compound B suggests analogous pharmacokinetic profiles, though the triazolopyridazine core may offer distinct electronic properties.
Comparative Data Table
Research Findings and Implications
- Target Compound vs. Compound A: The dimethylpyrazole substituent in the target compound likely increases lipophilicity (higher LogP) compared to Compound A’s methoxy group, which may enhance tissue penetration but reduce solubility.
Target Compound vs. Compound B :
- The triazolopyridazine core in the target compound offers a smaller, more rigid structure compared to Compound B’s quinazoline system, possibly reducing off-target interactions.
- Both compounds share the 2-methoxybenzyl group, suggesting similar metabolic pathways, though the bromo-dioxo substituents in Compound B may increase susceptibility to enzymatic degradation .
Actividad Biológica
The compound 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide is a derivative of triazolo-pyridazine that has garnered attention for its potential biological activities, particularly in oncology. This article explores its synthesis, biological evaluation, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound can be broken down as follows:
- Core Structure : The compound features a triazolo[4,3-b]pyridazine core, which is known for its diverse biological activities.
- Substituents : It includes a 3,5-dimethyl-1H-pyrazole moiety and a methoxybenzyl group attached to a butanamide chain.
The molecular formula is with a molecular weight of approximately 342.42 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole and pyridazine rings followed by the introduction of the pyrazole and methoxybenzyl groups. Although specific synthetic routes vary, they generally follow established protocols for heterocyclic chemistry.
Anticancer Properties
Recent studies have demonstrated that derivatives of triazolo[4,3-b]pyridazine exhibit significant anticancer activity. For example:
- Cytotoxicity : Compounds similar to the target molecule have shown strong antiproliferative effects against various cancer cell lines. In particular, one study reported that a related compound had an IC50 value of 0.163 μM against c-Met and 0.283 μM against Pim-1 kinases, indicating potent inhibitory activity on these critical cancer pathways .
- Mechanism of Action : The compound induces cell cycle arrest in the S phase and promotes apoptosis in cancer cells by increasing caspase-9 activity while decreasing levels of phosphorylated PI3K and AKT proteins. This suggests that it may disrupt key survival pathways in cancer cells .
Other Biological Activities
Beyond anticancer effects, compounds within this chemical class have been evaluated for various other biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against pathogenic bacteria and fungi.
- Enzyme Inhibition : The compounds also act as inhibitors for several enzymes involved in disease processes, including LRRK2 and PDE4 .
Case Studies
Several case studies highlight the effectiveness of triazolo[4,3-b]pyridazine derivatives:
- MCF-7 Breast Cancer Cells : A study indicated that a derivative similar to the target compound caused significant apoptosis in MCF-7 cells, with a 29.61-fold increase compared to controls .
- NCI 60 Cancer Cell Line Screen : In vitro testing on the NCI 60 panel demonstrated broad-spectrum anticancer activity across multiple cell lines with varying mechanisms of action .
Pharmacokinetics and Drug Development
The pharmacokinetic profile of these compounds shows favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents. The dual inhibition of c-Met and Pim-1 is particularly appealing due to their roles in tumor progression and treatment resistance.
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
